(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, starting from 2-aminothiophene and a suitable pyridine derivative under cyclization conditions.
Functionalization: Introduction of amino and methyl groups at the 3 and 4,6 positions respectively, often through nitration followed by reduction and alkylation reactions.
Coupling with 4-Bromobenzoyl Chloride: The final step involves the coupling of the functionalized thienopyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromophenyl moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features are conducive to binding with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the material science industry, the compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thienopyridine core can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
Uniqueness
Compared to its analogs, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is unique due to the presence of the 4-bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGMADEOZLFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.